2,4-Quinazolinediamine, 5-ethoxy-
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Description
“2,4-Quinazolinediamine, 5-ethoxy-” is a derivative of quinazoline, a class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The molecular formula of “2,4-Quinazolinediamine, 5-ethoxy-” is C10H12N4O .
Molecular Structure Analysis
The molecular weight of “2,4-Quinazolinediamine, 5-ethoxy-” is 204.23 . The InChI code is InChI=1/C10H12N4O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H2,1H3,(H4,11,12,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Quinazolinediamine, 5-ethoxy-” were not found in the available resources, quinazoline derivatives in general have been noted for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Safety And Hazards
The safety information available for “2,4-Quinazolinediamine, 5-ethoxy-” indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has been assigned the GHS07 pictogram, with hazard statements H315-H319-H335, indicating potential risks of skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
The synthesis and transformation of quinazoline derivatives, including “2,4-Quinazolinediamine, 5-ethoxy-”, continue to be areas of active research due to their potential applications in medicinal chemistry . Researchers are working on designing and synthesizing new derivatives or analogues to treat various diseases .
properties
IUPAC Name |
5-ethoxyquinazoline-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H2,1H3,(H4,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVBCREDYTZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=NC(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152508 |
Source
|
Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Quinazolinediamine, 5-ethoxy- | |
CAS RN |
119584-81-5 |
Source
|
Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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